Ethyl 3-chloro-5-fluorobenzoylformate

Description

Properties

IUPAC Name |

ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXUGRZDHNZUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374501 | |

| Record name | Ethyl 3-chloro-5-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-57-0 | |

| Record name | Ethyl 3-chloro-5-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 3-chloro-5-fluorobenzoylformate

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-chloro-5-fluorobenzoylformate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-chloro-5-fluorobenzoylformate, a halogenated α-keto ester of significant interest as a versatile building block in medicinal chemistry and drug discovery. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable precursor for complex pharmaceutical intermediates.[1][2] This document details a robust synthetic methodology based on the Friedel-Crafts acylation, explains the rationale behind the procedural steps, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Chemical Identity and Properties

A precise understanding of the target molecule's fundamental properties is critical for its successful synthesis, handling, and application.

| Identifier | Value | Source |

| Compound Name | Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate | [3] |

| Synonyms | Ethyl 3-chloro-5-fluorobenzoylformate | [4] |

| CAS Number | 845790-57-0 | [4] |

| Molecular Formula | C₁₀H₈ClFO₃ | [3][4] |

| Molecular Weight | 230.62 g/mol | [4] |

| Predicted XlogP | 2.8 | [3] |

| Appearance | Expected to be a clear to pale yellow liquid | [5][6] |

Synthesis Methodology: Friedel-Crafts Acylation

The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the ethyl oxoacetyl group onto the aromatic ring.[7][8]

Principle and Rationale

The core of this synthesis involves the reaction between 1-chloro-3-fluorobenzene and ethyl chlorooxoacetate (also known as monoethyl oxalyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]

Mechanism Insight:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the chlorine atom of ethyl chlorooxoacetate, creating a highly reactive acylium ion electrophile. This step is critical for activating the acylating agent.

-

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The directing effects of the chloro and fluoro substituents (both ortho, para-directing but deactivating) favor substitution at the C5 position, which is para to the fluorine and ortho to the chlorine, minimizing steric hindrance.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the stable aromatic ring, yielding the final product.

The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to prevent reaction with the Lewis acid catalyst and to effectively dissolve the reactants.

Synthesis Workflow Diagram

Caption: A workflow for the Friedel-Crafts synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

1-chloro-3-fluorobenzene (1.0 eq)

-

Ethyl chlorooxoacetate (1.1 eq)[9]

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert nitrogen atmosphere throughout the reaction.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting slurry to 0°C using an ice bath.

-

Acylium Ion Formation: Add ethyl chlorooxoacetate (1.1 eq) dropwise to the AlCl₃ slurry via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C. Stir for an additional 20 minutes to ensure complete formation of the electrophile.

-

Aromatic Addition: Add 1-chloro-3-fluorobenzene (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. A slight exotherm may be observed; maintain the temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield Ethyl 3-chloro-5-fluorobenzoylformate as a pure product.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural evidence.

Spectroscopic Data

The α-keto ester functionality and the substituted aromatic ring provide distinct spectral signatures.[10][11]

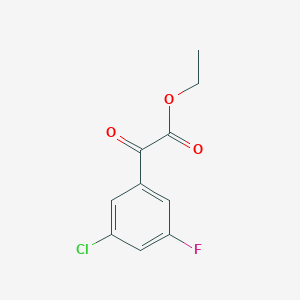

Caption: Chemical structure of Ethyl 3-chloro-5-fluorobenzoylformate.

Expected Analytical Data Summary:

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals corresponding to the three aromatic protons, showing complex splitting patterns (doublets of doublets, triplets of doublets) due to H-H and H-F coupling. Ethyl Group: A quartet around δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃). |

| ¹³C NMR | Carbonyls: Two signals in the downfield region, C=O (keto) ~185-195 ppm and C=O (ester) ~160-165 ppm. Aromatic Carbons: Multiple signals between ~115-165 ppm, including two carbons directly bonded to F and Cl showing large C-F and smaller C-Cl coupling. Ethyl Group: Signals around δ 63 ppm (-OCH₂) and δ 14 ppm (-CH₃). |

| FT-IR (cm⁻¹) | C=O (Keto) Stretch: Strong, sharp absorption band around 1730-1750 cm⁻¹.[12] C=O (Ester) Stretch: Strong, sharp absorption band around 1715-1730 cm⁻¹.[13] C-O Stretch: Strong band(s) in the 1300-1000 cm⁻¹ region.[13][14] Aromatic C-H Stretch: Above 3000 cm⁻¹. C-Cl/C-F Stretch: In the fingerprint region below 1200 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 230. A characteristic M+2 peak at m/z = 232 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 185. Loss of CO (-28) or COOC₂H₅ (-73). |

Applications in Drug Discovery

Ethyl 3-chloro-5-fluorobenzoylformate is not an end-product but a high-value intermediate. The α-keto ester moiety is a versatile handle for a wide range of chemical transformations, including:

-

Heterocycle Synthesis: It can serve as a precursor for synthesizing various heterocyclic scaffolds like quinoxalines, which are common in pharmaceutical agents.[6]

-

Nucleophilic Additions: The electrophilic keto-carbon is susceptible to attack by nucleophiles, enabling the construction of complex chiral centers.

-

Building Block for APIs: As a halogenated aromatic compound, it is a key starting material for Active Pharmaceutical Ingredients (APIs) where the chloro and fluoro substituents can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[1][2]

Safety and Handling

-

Ethyl chlorooxoacetate is corrosive and reacts with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

-

Aluminum chloride is a water-reactive and corrosive solid.

-

Standard laboratory safety protocols should be followed, including working in a well-ventilated area and avoiding inhalation, ingestion, or skin contact with all chemicals.

References

- agrochemx.com. (n.d.). China Ethyl Benzoylformate Suppliers, OEM/ODM.

- Chempedia. (n.d.). Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis.

- ChemicalBook. (n.d.). 3-CHLORO-5-FLUOROBENZOYL CHLORIDE | 886496-62-4.

- PubChemLite. (n.d.). Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3).

- Sigma-Aldrich. (n.d.). Ethyl benzoylformate 95 1603-79-8.

- Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

- PubChem - NIH. (n.d.). Ethyl benzoylformate | C10H10O3 | CID 15349.

- ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films.

- University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- MedchemExpress.com. (n.d.). Ethyl phenylglyoxylate (Ethyl benzoylformate) | Synthetic Reagent.

- ResearchGate. (2013). Synthesis of benzoylformic acid | Request PDF.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- PubChemLite. (n.d.). Ethyl 3-chloro-4-fluorobenzoylformate (C10H8ClFO3).

- Smolecule. (n.d.). Buy Ethyl benzoylformate | 1603-79-8 | >98%.

- PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- CymitQuimica. (n.d.). 3-Chloro-5-fluorobenzoyl chloride.

- ResearchGate. (n.d.). Friedel±Crafts acetylation and benzoylation of benzylsilanes and xanthenes.

- AOBChem. (n.d.). Ethyl 3-chloro-5-fluorobenzoate.

- PubChem - NIH. (n.d.). Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785.

- NIST WebBook. (n.d.). Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate.

- PubChem. (n.d.). Ethyl 3-chloro-5-(furan-2-yl)benzoate | C13H11ClO3 | CID 168528361.

- Chem-Impex. (n.d.). Ethyl chlorooxoacetate.

- Supporting Information. (n.d.). Ethyl 2,3-dioxo-3-phenylpropanoate (2a).

- Sigma-Aldrich. (n.d.). Ethyl chlorooxoacetate 98 4755-77-5.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- ChemicalBook. (n.d.). Ethyl benzoylformate(1603-79-8) 1H NMR spectrum.

- GetChem Co., Ltd. (n.d.). Ethyl Chlorooxoacetate CAS 4755-77-5.

- ChemicalBook. (n.d.). ETHYL 3-CHLORO-5-FLUOROBENZOYLFORMATE CAS#: 845790-57-0.

- BLD Pharm. (n.d.). 845790-53-6|Ethyl 3-chloro-4-fluorobenzoylformate.

- YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ChemBK. (2024). ethyl chlorooxoacetate.

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- National Institute of Standards and Technology. (n.d.). Ethyl formate - the NIST WebBook.

- Matrix Scientific. (n.d.). Ethyl benzoylformate.

- ChemicalBook. (n.d.). Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). Ethyl chloroacetate(105-39-5) 1H NMR spectrum.

- mzCloud. (2015). Ethyl benzoate.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3) [pubchemlite.lcsb.uni.lu]

- 4. ETHYL 3-CHLORO-5-FLUOROBENZOYLFORMATE CAS#: 845790-57-0 [amp.chemicalbook.com]

- 5. agrochemx.com [agrochemx.com]

- 6. nbinno.com [nbinno.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chembk.com [chembk.com]

Physical and chemical properties of Ethyl 3-chloro-5-fluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 3-chloro-5-fluorobenzoylformate. It is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery, offering insights into its characteristics and potential applications.

Introduction

Ethyl 3-chloro-5-fluorobenzoylformate, with the CAS number 845790-57-0, is a halogenated aromatic α-ketoester.[1] Its structure, featuring a substituted phenyl ring directly attached to a glyoxylic acid ethyl ester moiety, makes it a potentially valuable building block in organic synthesis. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence its reactivity and biological activity, a feature of considerable interest in the field of medicinal chemistry. This guide will delve into the known and predicted properties of this compound, providing a technical foundation for its use in research and development.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. While specific experimental data for Ethyl 3-chloro-5-fluorobenzoylformate is not extensively documented in publicly available literature, we can infer and predict certain characteristics based on its structure and data from similar compounds.

Structure and Identification

-

IUPAC Name: ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate[2]

-

CAS Number: 845790-57-0[1]

-

Molecular Formula: C₁₀H₈ClFO₃[1]

-

Molecular Weight: 230.62 g/mol [1]

-

Chemical Structure:

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of Ethyl 3-chloro-5-fluorobenzoylformate.

| Property | Value | Source |

| Boiling Point | 312 °C at 760 mmHg (Predicted) | ChemicalBook |

| Flash Point | 131.8 °C (Predicted) | 化源网 |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from structure |

| Appearance | Likely a liquid or a low-melting solid at room temperature. | Inferred from structure |

| XlogP | 2.8 (Predicted) | PubChem[2] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

-

Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.4 ppm (CH₂).

-

Aromatic Protons: The 3-chloro-5-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to ¹H-¹⁹F and ¹H-¹H couplings. The three aromatic protons will likely appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, fluoro, and benzoylformate groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Ethyl Group: Signals for the methyl (CH₃) and methylene (CH₂) carbons are expected around δ 14 ppm and δ 62 ppm, respectively.

-

Carbonyl Carbons: Two distinct signals for the ester and ketone carbonyls are anticipated in the downfield region, likely between δ 160-190 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns due to C-F and C-Cl couplings. Their chemical shifts will be influenced by the nature of the substituents.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will be dominated by the stretching vibrations of the carbonyl groups.

-

C=O Stretching: Strong absorption bands are expected in the region of 1680-1750 cm⁻¹. The ketone and ester carbonyls may appear as two distinct or overlapping peaks. For comparison, ethyl chloroacetate shows a strong C=O stretch at 1748.9 cm⁻¹.[3]

-

C-O Stretching: Bands corresponding to the C-O stretching of the ester group will likely be observed in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.

-

C-Cl and C-F Stretching: Absorptions for C-Cl and C-F bonds are expected in the fingerprint region, typically below 1400 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 230, corresponding to the molecular weight, is expected. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in an M+2 peak at m/z 232 with about one-third the intensity of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways for α-ketoesters include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and carbon monoxide (CO). The benzoyl cation (m/z 159 for the ³⁵Cl isotope) is also a likely fragment.

Chemical Reactivity and Synthetic Applications

Ethyl 3-chloro-5-fluorobenzoylformate belongs to the class of α-ketoesters, which are versatile intermediates in organic synthesis. The presence of two adjacent carbonyl groups leads to a unique reactivity profile.

The ketone carbonyl group is highly electrophilic and susceptible to nucleophilic attack. This allows for a variety of transformations, including:

-

Reductions: Selective reduction of the keto group can lead to the corresponding α-hydroxy ester.

-

Additions: Grignard reagents and other organometallics can add to the keto group to form tertiary alcohols.

-

Wittig-type Reactions: Conversion of the keto group to an alkene.

The ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid or transesterification.

The aromatic ring, being substituted with electron-withdrawing groups, is deactivated towards electrophilic aromatic substitution but may be susceptible to nucleophilic aromatic substitution under certain conditions.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of Ethyl 3-chloro-5-fluorobenzoylformate is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl oxalyl chloride.[4][5][6][7] This reaction introduces the α-ketoester functionality onto the aromatic ring in a single step.

Reaction Scheme

Sources

- 1. ethyl benzoyl formate, 1603-79-8 [thegoodscentscompany.com]

- 2. Ethyl benzoylformate(1603-79-8) 1H NMR [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ethyl benzoylformate(1603-79-8) 13C NMR spectrum [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 3-chloro-5-fluorobenzoylformate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-chloro-5-fluorobenzoylformate, a crucial intermediate in the synthesis of novel therapeutic agents. This document will delve into its chemical identity, synthesis, applications in drug discovery, and essential safety and handling protocols, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Properties

Ethyl 3-chloro-5-fluorobenzoylformate is a substituted α-ketoester, a class of compounds highly valued in organic synthesis for their dual reactivity. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making it a versatile building block for complex molecular architectures.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 845790-57-0 | |

| IUPAC Name | ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate | |

| Molecular Formula | C₁₀H₈ClFO₃ | |

| Molecular Weight | 230.62 g/mol | |

| Appearance | Liquid (Predicted) | |

| Purity | Typically ≥95% |

Synthesis of Ethyl 3-chloro-5-fluorobenzoylformate

Plausible Synthetic Pathway

The synthesis would logically proceed from 1-chloro-3-fluorobenzene. This starting material, upon reaction with oxalyl chloride and subsequent esterification with ethanol, would yield the target molecule. The causality behind this choice of reagents lies in the high reactivity of oxalyl chloride in Friedel-Crafts reactions and the stability of the resulting acyl chloride, which can then be efficiently converted to the ethyl ester.

Caption: Plausible synthetic route to Ethyl 3-chloro-5-fluorobenzoylformate.

General Experimental Protocol (Adapted for this Synthesis)

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

1-Chloro-3-fluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Anhydrous ethanol

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Apparatus for quenching, extraction, and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous DCM under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-chloro-3-fluorobenzene (1.0 eq) to the stirred suspension. From the dropping funnel, add ethyl oxalyl chloride (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 3-chloro-5-fluorobenzoylformate.

Applications in Drug Discovery and Development

The true value of Ethyl 3-chloro-5-fluorobenzoylformate lies in its utility as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1] The α-ketoester moiety readily reacts with binucleophiles, such as o-phenylenediamines, to form condensed heterocyclic systems.

Synthesis of Bioactive Heterocyclic Scaffolds

A primary application of this building block is in the synthesis of substituted quinoxalinones. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that are integral to the structure of numerous antibiotics and exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1]

The reaction of Ethyl 3-chloro-5-fluorobenzoylformate with an appropriately substituted o-phenylenediamine provides a direct pathway to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry.[1]

Caption: Synthesis of quinoxalinone scaffolds for drug discovery.

Rationale in Drug Design

The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. These halogens can significantly modulate the physicochemical properties of a molecule, such as:

-

Lipophilicity: Influencing membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Binding Affinity: Participating in halogen bonding and other non-covalent interactions with biological targets.

The 3-chloro-5-fluoro substitution pattern on the phenyl ring of this building block provides a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune the properties of a lead compound.

Analytical Characterization

The identity and purity of Ethyl 3-chloro-5-fluorobenzoylformate are typically confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons. |

| ¹³C NMR | Resonances for the ester and ketone carbonyls (typically in the range of 160-190 ppm), aromatic carbons, and the ethyl group carbons. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (230.62 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine. |

| FT-IR | Strong absorption bands for the C=O stretching vibrations of the ketone and ester functional groups (typically in the region of 1680-1750 cm⁻¹). |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety precautions are paramount when handling Ethyl 3-chloro-5-fluorobenzoylformate. While a specific safety data sheet (SDS) for this exact compound is not widely available, data for structurally similar α-ketoesters and chloro-fluoro aromatic compounds should be consulted.

Hazard Identification (General for α-ketoesters)

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Flammability: May be a flammable liquid and vapor.

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or a face shield).

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

-

Ingestion and Inhalation: Avoid breathing mist, vapors, or spray. Do not ingest.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 3-chloro-5-fluorobenzoylformate is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its unique substitution pattern and dual reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its successful application in the discovery of new medicines.

References

-

PubChem. (n.d.). Ethyl 2-(2,3-dichloro-5-fluorophenyl)-2-oxoacetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-chloro-5-fluorobenzoylformate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-chloro-5-fluorobenzoylformate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental spectra in public databases, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction: Unveiling the Molecular Architecture

Ethyl 3-chloro-5-fluorobenzoylformate (C₁₀H₈ClFO₃) is an aromatic ketoester with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a halogen-substituted phenyl ring directly attached to an ethyl oxoacetate moiety, presents a unique set of spectroscopic characteristics. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides a detailed, predictive analysis of these spectroscopic features, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds.

Molecular Structure:

Figure 1: Molecular structure of Ethyl 3-chloro-5-fluorobenzoylformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-chloro-5-fluorobenzoylformate are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-chloro-5-fluorobenzoylformate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~1.4 | Triplet (t) | ~7.1 |

| CH₂ | ~4.4 | Quartet (q) | ~7.1 |

| H-2 | ~8.0 | Doublet of triplets (dt) or Triplet (t) | J(H,F) ≈ 2.5, J(H,H) ≈ 1.5 |

| H-4 | ~7.8 | Doublet of triplets (dt) | J(H,H) ≈ 8.0, J(H,F) ≈ 2.5 |

| H-6 | ~7.6 | Doublet of triplets (dt) | J(H,H) ≈ 8.0, J(H,H) ≈ 1.5 |

Interpretation:

-

Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling to each other. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons: The aromatic region will display three distinct signals. The electron-withdrawing nature of the chlorine, fluorine, and the benzoylformate group will deshield these protons, causing them to appear at relatively high chemical shifts. The proton at the C-2 position is expected to be the most downfield due to its proximity to the carbonyl group. The fluorine atom will cause through-space coupling to the adjacent protons, resulting in the predicted doublet of triplets or triplet multiplicities. The specific coupling patterns will depend on the magnitude of the proton-fluorine and proton-proton coupling constants. For comparison, in 4'-Chloro-3'-fluoroacetophenone, the aromatic protons appear in the range of 7.5-7.9 ppm.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-chloro-5-fluorobenzoylformate

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| CH₃ | ~14 | Singlet |

| CH₂ | ~63 | Singlet |

| C-1 | ~135 | Doublet (d), J(C,F) ≈ 3 Hz |

| C-2 | ~128 | Doublet (d), J(C,F) ≈ 3 Hz |

| C-3 | ~136 | Singlet |

| C-4 | ~125 | Doublet (d), J(C,F) ≈ 22 Hz |

| C-5 | ~162 | Doublet (d), J(C,F) ≈ 255 Hz |

| C-6 | ~118 | Doublet (d), J(C,F) ≈ 25 Hz |

| C=O (keto) | ~185 | Singlet |

| C=O (ester) | ~163 | Singlet |

Interpretation:

-

Aliphatic Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The aromatic carbons will exhibit a range of chemical shifts influenced by the substituents. The carbon attached to the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The other aromatic carbons will display smaller two-, three-, or four-bond carbon-fluorine couplings (ⁿJCF). The carbon attached to the chlorine atom (C-3) will also be downfield.

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals in the spectrum. The keto-carbonyl carbon is expected to be at a higher chemical shift than the ester carbonyl carbon. In ethyl benzoylformate, the carbonyl carbons appear at approximately 163 ppm and 189 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of Ethyl 3-chloro-5-fluorobenzoylformate is predicted to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for Ethyl 3-chloro-5-fluorobenzoylformate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (keto) | ~1730 | Strong |

| C=O stretch (ester) | ~1750 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (ester) | 1300 - 1000 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

Interpretation:

The most prominent features of the IR spectrum will be the two strong carbonyl stretching bands. The keto-carbonyl and the ester-carbonyl stretches are expected to be close in frequency, potentially appearing as a broad or overlapping band. For comparison, the IR spectrum of ethyl acetate shows a strong C=O stretch around 1740 cm⁻¹.[2] The presence of the aromatic ring will be indicated by the C-H and C=C stretching vibrations. The C-Cl and C-F stretching vibrations will appear in the fingerprint region and are diagnostic for the presence of these halogens. The IR spectrum of 3-chloro-5-fluorobenzaldehyde shows a strong C=O stretch at around 1700 cm⁻¹ and C-Cl and C-F stretches in the fingerprint region.[3]

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions.

Predicted Fragmentation Pattern:

The molecular ion peak for Ethyl 3-chloro-5-fluorobenzoylformate is expected at m/z 230 (for the ³⁵Cl isotope) and m/z 232 (for the ³⁷Cl isotope) with an approximate ratio of 3:1.

Key Predicted Fragment Ions:

-

[M - OCH₂CH₃]⁺ (m/z 185/187): Loss of the ethoxy radical from the ester group.

-

[M - COOCH₂CH₃]⁺ (m/z 157/159): Loss of the entire ethyl ester group.

-

[C₇H₃ClFO]⁺ (m/z 157/159): The 3-chloro-5-fluorobenzoyl cation, which is expected to be a prominent peak.

-

[C₆H₃ClF]⁺ (m/z 130/132): Loss of CO from the benzoyl cation.

-

[C₂H₅O]⁺ (m/z 45): The ethoxy cation.

-

[C₂H₅]⁺ (m/z 29): The ethyl cation.

The mass spectrum of the parent compound, ethyl benzoylformate, shows a prominent molecular ion peak at m/z 178 and a base peak at m/z 105, corresponding to the benzoyl cation.[4][5] This suggests that cleavage between the two carbonyl groups is a major fragmentation pathway, and a similar pattern is anticipated for the title compound.

Figure 2: Predicted major fragmentation pathways for Ethyl 3-chloro-5-fluorobenzoylformate in EI-MS.

Experimental Protocols

To obtain high-quality spectroscopic data for Ethyl 3-chloro-5-fluorobenzoylformate, the following experimental protocols are recommended.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the complex aromatic region.

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any solid particles.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse angle (e.g., 30-45 degrees) and relaxation delay (e.g., 1-2 seconds) should be used.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H NMR experiment.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a convenient and common setup for analyzing liquid or solid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is a suitable technique for the analysis of this volatile compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is completely dissolved and free of any particulate matter.

Data Acquisition:

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. A suitable capillary column (e.g., a non-polar or medium-polarity column) should be used. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

-

MS Analysis: The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV. The mass range should be scanned from a low m/z value (e.g., 40) to a value high enough to include the molecular ion (e.g., 250).

Synthesis and Potential Impurities

A plausible synthetic route to Ethyl 3-chloro-5-fluorobenzoylformate involves the reaction of 3-chloro-5-fluorobenzoyl chloride with an appropriate reagent to introduce the ethyl oxoacetate moiety. A common method is the reaction of the acid chloride with diethyl oxalate in the presence of a suitable base.

Proposed Synthesis:

3-chloro-5-fluorobenzoyl chloride can be prepared from 3-chloro-5-fluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with a magnesium salt of diethyl malonate followed by acidic workup, or via other methods for the synthesis of α-keto esters.

Potential Impurities:

-

Starting Materials: Unreacted 3-chloro-5-fluorobenzoic acid or 3-chloro-5-fluorobenzoyl chloride.

-

Side Products: Diethyl 3-chloro-5-fluorobenzoylmalonate (from the malonate synthesis route if the reaction is not complete).

-

Solvents: Residual solvents from the reaction and purification steps (e.g., diethyl ether, dichloromethane, ethyl acetate).

The presence of these impurities can be detected by the spectroscopic methods described. For example, unreacted starting materials would show characteristic signals in the NMR and IR spectra, and would be separated by GC-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Ethyl 3-chloro-5-fluorobenzoylformate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by comparisons with analogous compounds, offer a solid foundation for the characterization of this molecule. The detailed experimental protocols provide a clear roadmap for researchers to obtain high-quality data. A thorough understanding of the synthesis and potential impurities is crucial for accurate interpretation of the analytical results. This guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating their research and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid, α-oxo-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. Retrieved from [Link]

- American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.

- Eichhorn, et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-fluoro-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl benzoyl formate. Retrieved from [Link]

- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.

-

Gutow, J. (2015). IR Spectrums. Retrieved from [Link]

-

MassBank. (2008). ethyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[3-(difluoromethyl)phenyl]-2-oxoacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. Retrieved from [Link]

- Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

-

NIST. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, ethyl ester. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl Acetate [webbook.nist.gov]

- 3. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzeneacetic acid, α-oxo-, ethyl ester [webbook.nist.gov]

- 5. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

Halogenated Benzoylformate Derivatives: A Technical Guide to Their Diverse Applications

Abstract

The benzoylformate scaffold, a simple yet versatile keto-ester, has emerged as a cornerstone in various scientific and industrial domains. Its true potential, however, is unlocked through the strategic incorporation of halogen atoms. Halogenation profoundly modifies the physicochemical and electronic properties of the benzoylformate core, leading to a diverse array of applications ranging from high-performance photoinitiators in polymer chemistry to promising scaffolds in medicinal chemistry and agrochemical synthesis. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of halogenated benzoylformate derivatives, offering valuable insights for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Benzoylformate Core and the Power of Halogenation

The fundamental structure of a benzoylformate derivative consists of a phenyl ring attached to an α-keto ester moiety. This arrangement provides a unique combination of aromatic character and reactive carbonyl groups, making it a valuable synthon in organic chemistry.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring is a pivotal strategy in molecular design. Halogenation impacts several key molecular properties:

-

Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Target Interaction: Halogens can participate in various non-covalent interactions, including the increasingly recognized halogen bonding, which can significantly influence drug-receptor binding affinity.[1]

-

Electronic Effects: The high electronegativity of halogens can modulate the electronic properties of the benzoylformate system, influencing its reactivity and photophysical characteristics.

Applications in Polymer Chemistry: Advanced Photoinitiators for Modern Curing Technologies

Methyl benzoylformate (MBF) and its derivatives are well-established as highly efficient photoinitiators, particularly for the UV curing of coatings, inks, and adhesives.[2] They primarily function as Norrish Type I photoinitiators, which undergo α-cleavage upon exposure to UV light to generate two radical species that initiate polymerization.

The advent of LED curing technology has driven the development of photoinitiators that can be activated by longer wavelength light. Halogenation of the benzoylformate scaffold has been a key strategy in designing novel photoinitiators tailored for LED sources.[3] For instance, fluorinated methyl benzoylformate derivatives have been synthesized to function as Norrish Type I photoinitiators for deep-layer photocuring under near-UV or visible LED irradiation.[3]

Mechanism of Norrish Type I Photoinitiation

Upon absorption of light, the photoinitiator is promoted to an excited singlet state, which then undergoes intersystem crossing to a triplet state. In the triplet state, the bond between the carbonyl carbon and the adjacent carbonyl group cleaves, generating a benzoyl radical and a methoxycarbonyl radical. Both of these radicals can initiate the polymerization of monomers like acrylates.

Caption: Norrish Type I photoinitiation mechanism of benzoylformate derivatives.

Quantitative Data: Impact of Substitution on Photoinitiator Properties

The efficiency of photoinitiation is influenced by the substitution pattern on the benzoyl ring. The table below summarizes the calculated triplet bond dissociation energies (BDE) for various substituted methyl benzoylformate (MBF) derivatives. A lower BDE in the triplet state generally correlates with a higher photoinitiation efficiency.

| Photoinitiator | Ground State BDE (kJ/mol) | Triplet State BDE (kJ/mol) |

| MBF | 321.82 | 138.98 |

| F-MBF | 323.43 | 137.92 |

| Cl-MBF | 323.71 | 140.55 |

| TF-MBF (Trifluoromethyl) | 323.67 | 108.40 |

| DF-MBF (Difluoro) | 324.44 | 134.76 |

| Data sourced from He et al., 2021. |

Experimental Protocol: Photopolymerization of an Acrylate Formulation

-

Formulation Preparation: Prepare a resin formulation containing a monomer (e.g., trimethylolpropane triacrylate), a co-initiator if necessary, and the halogenated benzoylformate photoinitiator (typically 0.1-2 wt%).

-

Sample Preparation: Place a defined thickness of the liquid formulation in a mold or onto a substrate.

-

Curing: Expose the sample to a UV-LED light source with a specific wavelength (e.g., 405 nm) and intensity for a controlled period.

-

Characterization: Evaluate the degree of polymerization by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak. The mechanical properties of the cured polymer can be assessed using methods like nanoindentation or tensile testing.

Applications in Agrochemicals: Versatile Intermediates for Crop Protection

The agrochemical industry heavily relies on halogenated organic compounds to develop effective and selective herbicides, insecticides, and fungicides.[4] Halogenation can enhance the biological activity, metabolic stability, and target specificity of these agents.[5]

Methyl benzoylformate serves as a key intermediate in the synthesis of certain herbicides, such as Benzimidazolinone.[2] The halogenation of the benzoylformate precursor offers a promising avenue for creating novel agrochemical building blocks.

Workflow: Synthesis of a Hypothetical Halogenated Herbicide

The following diagram illustrates a conceptual workflow for the synthesis of a novel halogenated herbicide, starting from a halogenated benzoylformate derivative.

Caption: Conceptual synthetic workflow for a novel herbicide from a halogenated benzoylformate.

Applications in Medicinal Chemistry: A Scaffold with Therapeutic Promise

While the benzophenone scaffold, a close structural relative, is ubiquitous in medicinal chemistry with demonstrated anticancer, anti-inflammatory, and antimicrobial activities, the therapeutic potential of halogenated benzoylformate derivatives is a burgeoning area of research.[6][7] The principles of medicinal chemistry suggest that these compounds hold significant promise as bioactive agents.

Enzyme Inhibition: Targeting Benzoylformate Decarboxylase

Benzoylformate decarboxylase (BFD) is a thiamin diphosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde.[8][9] This enzyme is a potential target for the development of novel antimicrobial or metabolic disorder therapies. Halogenated benzoylformate derivatives can be designed as inhibitors of BFD. The halogen substituents can modulate the binding affinity and inhibitory potency of these compounds.

The mechanism of BFD involves the formation of a covalent adduct between the substrate and the TPP cofactor. Inhibitors can be designed to mimic the substrate and form a stable, non-reactive adduct with the enzyme.

Caption: Mechanism of benzoylformate decarboxylase and its inhibition.

Experimental Protocol: In Vitro Benzoylformate Decarboxylase Inhibition Assay

-

Enzyme Preparation: Purify recombinant benzoylformate decarboxylase from a suitable expression system (e.g., E. coli).

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 6.0) containing MgCl₂ and thiamine pyrophosphate.

-

Reaction Mixture: In a microplate well, combine the assay buffer, the enzyme, and varying concentrations of the halogenated benzoylformate test compound.

-

Initiation: Start the reaction by adding the substrate, benzoylformate.

-

Detection: Monitor the decrease in absorbance at a specific wavelength (e.g., 315 nm) corresponding to the consumption of benzoylformate, or monitor the formation of benzaldehyde using a coupled enzymatic assay.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential as Anticancer and Antimicrobial Agents

The structural similarity to benzophenones, many of which exhibit significant anticancer and antimicrobial properties, suggests that halogenated benzoylformates are promising candidates for these therapeutic areas.[6][10] Halogenation has been shown to enhance the cytotoxic activity of various heterocyclic compounds against cancer cell lines.[1][8]

Quantitative Data: Anticancer Activity of Halogenated Benzophenone and Benzofuran Derivatives

The following table presents the IC₅₀ values of some halogenated benzophenone and benzofuran derivatives against various human cancer cell lines, illustrating the potential of these scaffolds.

| Compound Type | Halogen | Cancer Cell Line | IC₅₀ (µM) |

| Benzophenone Derivative | Chloro | A549 (Lung) | 78.83% inhibition at 50 µM |

| Benzofuran Derivative | Bromo | K562 (Leukemia) | 5 |

| Benzofuran Derivative | Bromo | HL60 (Leukemia) | 0.1 |

| Benzofuran Derivative | Chloro | A549 (Lung) | 6.3 |

| Benzofuran Derivative | Bromo | HepG2 (Liver) | 3.8 |

| Data compiled from multiple sources.[1][2] |

A potential mechanism of action for such compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a halogenated benzoylformate derivative.

Synthesis Strategies for Halogenated Benzoylformate Derivatives

Several synthetic routes are available for the preparation of halogenated benzoylformate derivatives. A common approach involves the Friedel-Crafts acylation of a halogenated benzene derivative with oxalyl chloride, followed by esterification.

Step-by-Step Synthesis Protocol for Methyl p-Fluorobenzoylformate

-

Acylation: To a solution of fluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum trichloride. Then, add methyl oxalyl chloride dropwise while maintaining the temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl p-fluorobenzoylformate.[3]

Conclusion and Future Outlook

Halogenated benzoylformate derivatives represent a class of compounds with a remarkable breadth of potential applications. Their utility as advanced photoinitiators is well-established, with ongoing research focused on fine-tuning their photophysical properties for next-generation curing technologies. In the realms of agrochemicals and medicinal chemistry, these compounds are underexplored but hold immense promise. The strategic incorporation of halogens onto the benzoylformate scaffold provides a powerful tool for modulating biological activity. Future research should focus on synthesizing and screening libraries of halogenated benzoylformate derivatives for various therapeutic targets, including enzymes, receptors, and ion channels. The development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse derivatives. As our understanding of the intricate roles of halogens in molecular interactions continues to grow, so too will the potential applications of this versatile chemical scaffold.

References

- He, X., Gao, Y., Nie, J., & Sun, F. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3854–3864.

- ChemicalBook. (2023).

- Gao, Y., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED.

- CHLUMINIT®.

- Bera, A. K., et al. (2007). Mechanism-based inactivation of benzoylformate decarboxylase, a thiamin diphosphate-dependent enzyme. Journal of the American Chemical Society, 129(14), 4120–4121.

- Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.

- Jeschke, P. (2017). Latest generation of halogen-containing pesticides. Pest Management Science, 73(6), 1053-1066.

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

- RSC Publishing. (2021). Cryptic halogenation reactions in natural product biosynthesis.

- Patel, R. V., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(82), 78915-78942.

- Gangjee, A., et al. (2004). Benzoyl ring halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of thymidylate synthase and as antitumor agents. Journal of Medicinal Chemistry, 47(27), 6730-9.

- Polovnikova, L. S., et al. (2003). Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. Biochemistry, 42(48), 14344-53.

- Bera, A. K., et al. (2007).

- Acar Çevik, U., et al. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. Computational Biology and Chemistry, 100, 107748.

- Bruning, J. B., et al. (2011). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Journal of the American Chemical Society, 133(10), 3391-3403.

- Lei, C., et al. (2024).

- Jordan, F., et al. (1995). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues. Biochemistry, 34(19), 6462-72.

- Google Patents. (2020).

- Schumacher, A., et al. (2024). Single and mixture effects of bisphenol A and benzophenone-3 on in vitro T helper cell differentiation. Chemico-Biological Interactions, 399, 111011.

- Google Patents. (2016).

- Hasson, M. S., et al. (1998). Purification and crystallization of benzoylformate decarboxylase. Protein Science, 7(4), 955-9.

- Wikipedia.

- Ghorab, M. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4811.

- Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.

- El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12053-12075.

- Eureka | Patsnap. (n.d.).

- Al-Omair, M. A., et al. (2022). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 12(35), 22699-22716.

- Szychowska, K., et al. (2021).

- Nakao, Y., et al. (1985). Phenotypic changes induced by a novel benzophenone derivative and resultant suppression of cell proliferation in the human thymic acute lymphoblastic leukemia cell line HPB-ALL. Cancer Research, 45(9), 4315-9.

- Google Patents. (2013).

- Google Patents. (2016).

- Szychowska, K., et al. (2016). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Acta Poloniae Pharmaceutica, 73(3), 631-9.

- Lee, J. T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 365, 143646.

- Sanabria-Ríos, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PLoS ONE, 17(9), e0274291.

- Wang, K. R., et al. (2018). The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. Peptides, 111, 48-56.

- Lee, J. T., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(23), 12830.

- Corson, B. B., et al. (1928).

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106242967A - The new technique for synthesizing of methyl benzoylformate - Google Patents [patents.google.com]

- 4. Phenotypic changes induced by a novel benzophenone derivative and resultant suppression of cell proliferation in the human thymic acute lymphoblastic leukemia cell line HPB-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New synthesis technology of methyl benzoylformate - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Ethyl 3-chloro-5-fluorobenzoylformate

Abstract

Ethyl 3-chloro-5-fluorobenzoylformate is an α-keto ester, a class of compounds prized for their synthetic versatility as intermediates in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The unique electronic architecture of this specific molecule, featuring a vicinal dicarbonyl system and a di-halogenated aromatic ring, imparts a distinct and highly exploitable reactivity profile. The presence of both a chloro and a fluoro group—powerful electron-withdrawing substituents—significantly enhances the electrophilicity of the adjacent keto-carbonyl group, making it a prime target for a wide array of chemical transformations.[3][4][5] This guide provides a comprehensive exploration of the core reactivity of Ethyl 3-chloro-5-fluorobenzoylformate, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect its behavior in key reaction classes including nucleophilic additions, chemoselective reductions, cycloadditions, and ester hydrolysis, supported by mechanistic rationale, detailed experimental protocols, and comparative data.

Molecular Architecture and Electronic Profile

The reactivity of Ethyl 3-chloro-5-fluorobenzoylformate is fundamentally governed by two structural features: the α-keto ester moiety and the 3,5-disubstituted phenyl ring.

-

The α-Keto Ester Core: This system consists of two adjacent carbonyl groups—a ketone and an ester. The ketone carbonyl is inherently more electrophilic than the ester carbonyl due to the latter's resonance stabilization from the adjacent oxygen atom. This electronic differentiation is the cornerstone of its chemoselective reactivity.

-

Influence of Aromatic Substituents: The chlorine and fluorine atoms at the meta positions are potent electron-withdrawing groups (EWGs) that operate primarily through a strong negative inductive effect (-I).[5][6] This effect withdraws electron density from the aromatic ring and, consequently, from the attached benzoylformate sidechain. This systematic electron withdrawal drastically increases the partial positive charge on the ketonic carbonyl carbon, rendering it significantly more susceptible to nucleophilic attack compared to its non-halogenated analogue, ethyl benzoylformate.[3][5]

The logical relationship between the molecular structure and its resulting electrophilicity is depicted below.

Caption: Structure-Reactivity relationship in Ethyl 3-chloro-5-fluorobenzoylformate.

Nucleophilic Addition to the Ketone Carbonyl

The most fundamental transformation involving this substrate is the nucleophilic addition to the highly electrophilic ketonic carbonyl. This reaction class is foundational for creating new carbon-carbon and carbon-heteroatom bonds, leading to chiral α-hydroxy esters, which are valuable building blocks.[7]

Mechanistic Overview

The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic carbon of the ketone, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[8] The electron-withdrawing halogen substituents stabilize this electron-rich intermediate. In a subsequent step, an acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Caption: General mechanism for nucleophilic addition to the α-keto ester.

Experimental Protocol: Grignard Addition

This protocol describes a representative Grignard reaction to form a tertiary α-hydroxy ester.

Materials:

-

Ethyl 3-chloro-5-fluorobenzoylformate

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, ice bath, magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.2 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add methylmagnesium bromide solution (1.1 eq) dropwise via a syringe over 15 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Chemoselective Reduction

The reduction of the α-keto group to a secondary α-hydroxy ester is a critical transformation, as these products are prevalent motifs in pharmaceuticals and natural products.[9] The key challenge and opportunity lie in achieving high chemoselectivity (ketone vs. ester) and, for prochiral substrates, high stereoselectivity.

Causality of Reagent Choice

The choice of reducing agent is paramount and dictated by the desired outcome.

-

For simple reduction: Sodium borohydride (NaBH₄) is a mild and cost-effective choice that will selectively reduce the ketone in the presence of the ester.

-

For high stereoselectivity: More sterically hindered hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), often provide excellent diastereoselectivity, particularly when a chiral auxiliary is employed, by forcing the hydride to attack from the less hindered face of a chelated intermediate.[7]

| Reagent | Typical Conditions | Selectivity Profile | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | High chemoselectivity for ketone. Moderate stereoselectivity. | [10] |

| L-Selectride® | THF, -78 °C | Excellent chemoselectivity. High stereoselectivity, often predictable. | [7] |

| Rongalite | DMSO/H₂O, 80 °C | Hydride-free radical reduction. Tolerates halides and other groups. | [9] |

| Baker's Yeast | Aqueous buffer, RT | Biocatalytic. Often produces high enantiomeric excess for (R)-alcohols. | [10] |

Experimental Protocol: Asymmetric Reduction with L-Selectride

This protocol is adapted from methodologies known to give high diastereoselectivity for similar substrates.[7]

Materials:

-

Ethyl 3-chloro-5-fluorobenzoylformate

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (1 M)

-

Hydrogen peroxide (30% solution)

-

Standard laboratory glassware, dry ice/acetone bath, magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add L-Selectride® solution (1.2 eq) dropwise over 20 minutes. The enhanced electrophilicity of the halogenated substrate ensures a rapid reaction even at this low temperature.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor by TLC.

-

Oxidative Workup: Carefully add 1 M NaOH (aq) followed by the slow, dropwise addition of 30% H₂O₂ at -78 °C to decompose the borane intermediates.

-

Warming and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to obtain the α-hydroxy ester.

Cycloaddition Reactions

While less common than additions, the carbonyl group of α-keto esters can participate in cycloaddition reactions. Furthermore, the α-proton's acidity allows for the formation of an enolate, which can act as a potent nucleophile in catalytic asymmetric cycloadditions.[11]

[3+2] Cycloaddition via Enolate Intermediate

A powerful strategy involves the in-situ generation of a transition metal enolate from the α-keto ester, which can then react with a 1,3-dipole like a nitrile oxide.[11] This approach builds complex, five-membered heterocyclic scaffolds with high stereocontrol. The electron-withdrawing nature of the Ar-group in Ethyl 3-chloro-5-fluorobenzoylformate can influence the stability and reactivity of the enolate intermediate.

The general workflow for such a catalytic process is outlined below.

Caption: Workflow for a catalytic asymmetric [3+2] cycloaddition reaction.

Ester Hydrolysis

The ethyl ester functionality can be readily cleaved under basic (saponification) or acidic conditions to yield the corresponding α-keto carboxylic acid, a valuable synthetic intermediate in its own right.[12]

Protocol: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is often preferred as it is an irreversible process, driving the reaction to completion.[12][13]

Materials:

-

Ethyl 3-chloro-5-fluorobenzoylformate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-